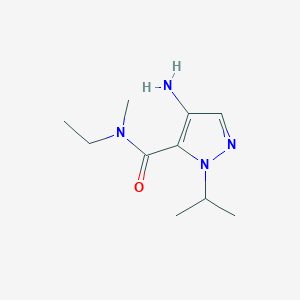

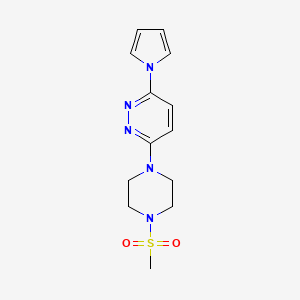

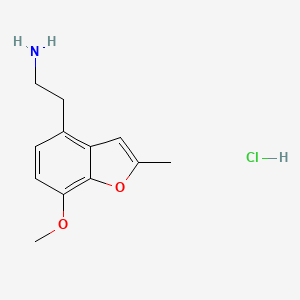

![molecular formula C20H21NO5 B2722124 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone CAS No. 2034320-88-0](/img/structure/B2722124.png)

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, there are methods for synthesizing similar benzodioxole compounds. For instance, one method involves the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters . The reaction is mediated by CuI and NaHCO3 in acetonitrile .Chemical Reactions Analysis

Again, while there isn’t specific information on the chemical reactions of this exact compound, benzodioxole compounds are known to undergo various chemical reactions. For example, they can participate in Pd-catalyzed arylation to set the aporphine framework .Scientific Research Applications

Hydroxycoumarins and Their Applications

Hydroxycoumarins, including 3-hydroxycoumarin, are significant due to their various chemical, photochemical, and biological properties. These compounds are utilized in the pharmaceutical, perfumery, and agrochemical industries. Their synthesis often involves starting compounds like salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone. Hydroxycoumarins serve as precursors for synthesizing a range of heterocyclic compounds with potential applications in genetics, pharmacology, and microbiology (Yoda, 2020).

Benzopyrones in Lymphedema Management

Benzopyrones, such as coumarins, have shown efficacy in lymphedema management, albeit with concerns about idiosyncratic hepatotoxicity in a minority of patients. Research suggests that targeted pharmacogenetic approaches, focusing on metabolic pathways and relevant alleles, could mitigate these risks and enhance the therapeutic use of benzopyrones in treating lymphedema (Hu & Piller, 2017).

Pyrrolidinophenones in Analytical Toxicology

Pyrrolidinophenone derivatives, including narcotic drugs, have been the subject of analytical toxicology studies. These studies focus on their biotransformation, primary metabolites, and the development of analytical techniques for detecting these substances and their metabolites in biological fluids. Such research is crucial for understanding the pharmacokinetics and toxicological profiles of these compounds (Synbulatov et al., 2019).

Future Directions

properties

IUPAC Name |

1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-24-18-8-13(2-4-16(18)22)9-20(23)21-7-6-15(11-21)14-3-5-17-19(10-14)26-12-25-17/h2-5,8,10,15,22H,6-7,9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYCEDSDUUXZSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

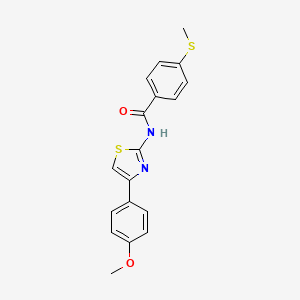

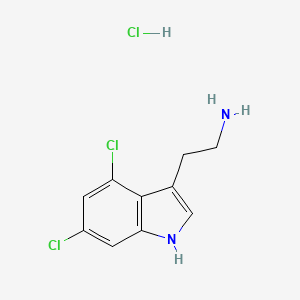

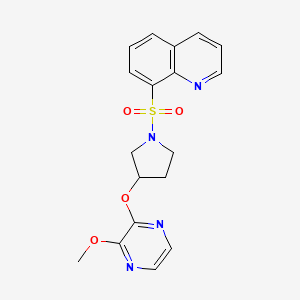

![Lithium(1+) ion pyrazolo[1,5-a]pyridine-7-sulfinate](/img/structure/B2722045.png)

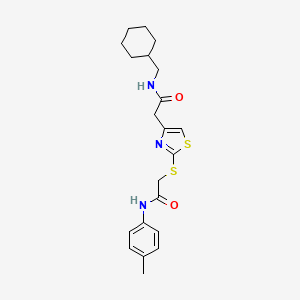

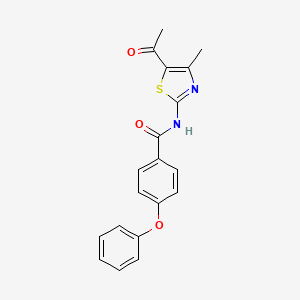

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2722046.png)

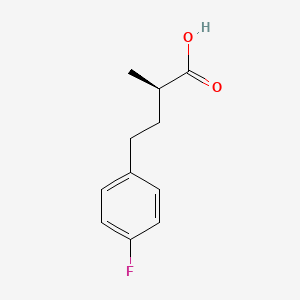

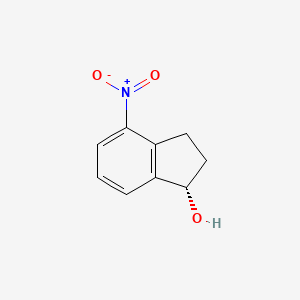

![N-Methyl-6-oxo-1-propan-2-yl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridazine-3-carboxamide](/img/structure/B2722059.png)